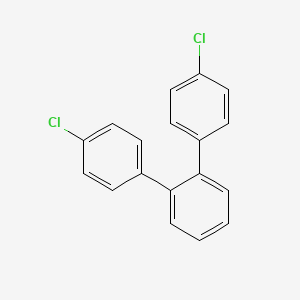

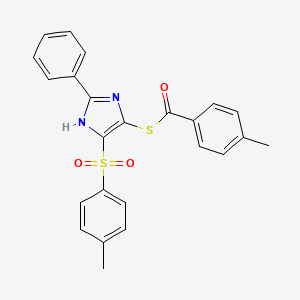

![molecular formula C25H24N4O4 B2755174 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 921823-67-8](/img/structure/B2755174.png)

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones , which are a class of fused heterocycles known to possess a wide range of biological properties . They have been identified as privileged structures in medicinal chemistry due to their resemblance with nitrogen bases present in DNA and RNA .

Synthesis Analysis

Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones can be synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method is advantageous due to its use of green solvent, short reaction time, catalyst-free process, compatibility with a wide range of substrates, ease of recovery, reusability of the reaction medium, and DIPEAc as an alternative solvent and catalyst .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. It contains a dihydropyrido[2,3-d]pyrimidin-4(1H)-one core, which is a bicyclic heterocyclic structure formed by the fusion of a pyridine and a pyrimidine ring .Scientific Research Applications

- Microwave-Assisted Synthesis : A clean, green protocol has been developed for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water using DBU as a catalyst under microwave irradiation. This method offers good yields and recyclability .

- One-Pot Reactions : The compound’s reactivity allows for efficient one-pot syntheses of related heterocyclic derivatives, such as dihydropyrido[2,3-d:6,5-d’]dipyrimidinetetraones and pyrimido[4,5-d]pyrimidines .

- Antibacterial Activity : Similar compounds have shown antibacterial effects . Further exploration is warranted.

Organic Synthesis and Green Chemistry

Biological Studies

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as 3,4-dihydropyrido[3,2-d]pyrimidin-4-ones, have been synthesized and found to possess antistaphylococcal activity . This suggests that the compound might target bacterial cells, particularly Staphylococcus species.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other pyrimidinones, it may interact with bacterial cells, leading to their inhibition or destruction .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

If it does indeed possess antibacterial activity, it may result in the inhibition of bacterial growth or the death of bacterial cells .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminopyridine with ethyl 2-bromoacetate to form ethyl 2-(pyridin-2-yl)acetate. This intermediate is then reacted with 2-phenylethyl-3,4-dihydro-2H-pyrido[3,2-d]pyrimidin-4-one in the presence of sodium hydride to form the desired compound.", "Starting Materials": [ "2-aminopyridine", "ethyl 2-bromoacetate", "2-phenylethyl-3,4-dihydro-2H-pyrido[3,2-d]pyrimidin-4-one", "sodium hydride", "2-ethoxyphenylamine" ], "Reaction": [ "Step 1: Ethyl 2-(pyridin-2-yl)acetate is prepared by reacting 2-aminopyridine with ethyl 2-bromoacetate in the presence of potassium carbonate and DMF.", "Step 2: Ethyl 2-(pyridin-2-yl)acetate is then reacted with 2-phenylethyl-3,4-dihydro-2H-pyrido[3,2-d]pyrimidin-4-one in the presence of sodium hydride and DMF to form the intermediate product.", "Step 3: The intermediate product is then reacted with 2-ethoxyphenylamine in the presence of triethylamine and DMF to form the final product, 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] } | |

CAS RN |

921823-67-8 |

Product Name |

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide |

Molecular Formula |

C25H24N4O4 |

Molecular Weight |

444.491 |

IUPAC Name |

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C25H24N4O4/c1-2-33-21-13-7-6-11-19(21)27-22(30)17-29-20-12-8-15-26-23(20)24(31)28(25(29)32)16-14-18-9-4-3-5-10-18/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |

InChI Key |

LFQLFHIXUJBGSQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

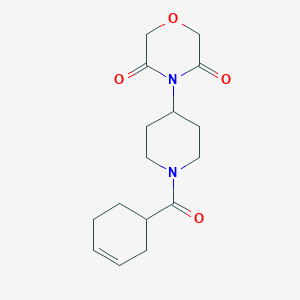

![2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2755092.png)

![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)

![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)

![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)

![Ethyl 2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755109.png)

![ethyl 4-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)